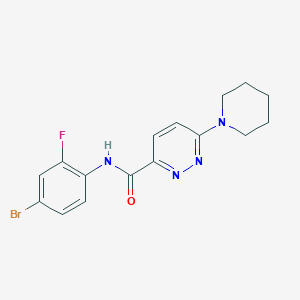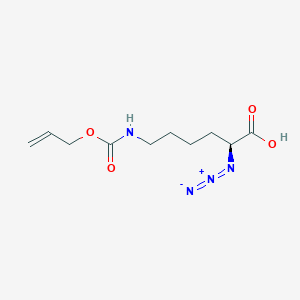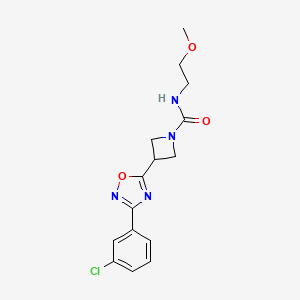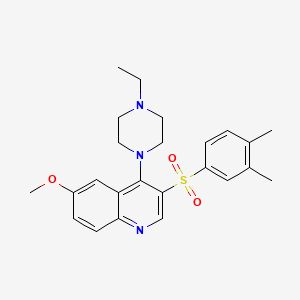![molecular formula C12H8N2OS2 B2408156 2-Mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 294653-45-5](/img/structure/B2408156.png)
2-Mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one is a biochemical compound used for proteomics research . It has a molecular weight of 260.33 and a molecular formula of C12H8N2OS2 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H8N2OS2 . This indicates that the compound contains 12 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 2 sulfur atoms.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 260.33 and a molecular formula of C12H8N2OS2 . No additional properties like melting point, boiling point, or density were found in the retrieved data.Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
- Synthesis of New Derivatives : A study by (Ashalatha et al., 2007) demonstrated the synthesis of several derivatives of 2-Mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one, exhibiting anti-inflammatory, CNS depressant, and antimicrobial activities.
- Antimicrobial Potential : The work of (Gomha, 2009) outlined a facile one-pot synthesis method for related compounds, which displayed moderate antibacterial and antifungal effects.
- In Vitro Antimicrobial Activity : A study by (Kavitha et al., 2010) focused on the eco-friendly synthesis of novel compounds from this compound, revealing significant antimicrobial activity against several bacterial and fungal organisms.
- Anticancer and Antimicrobial Properties : Research by (Mavrova et al., 2016) synthesized derivatives for cytotoxicity testing against various cancer cell lines, indicating notable anticancer activities and solid-state photostability.
Analgesic and Anti-inflammatory Properties
- Novel Analgesic and Anti-inflammatory Agents : (Alagarsamy et al., 2007) and (Alagarsamy et al., 2007) both explored the synthesis of novel derivatives showing significant analgesic, anti-inflammatory, and mild ulcerogenic potential.
Antioxidant Activities
- Synthesis and Antioxidant Evaluation : A study by (Kotaiah et al., 2012) synthesized a new series of derivatives with significant in vitro antioxidant activity, highlighting the influence of electron-donating and withdrawing substituents on activity.
Synthesis and Reaction Studies
- New Synthetic Methods and Reactions : Research by (Saddik, 2015), (Abu‐Hashem, 2014), and (Pokhodylo et al., 2015) presented novel methods for synthesizing various derivatives, providing insights into their chemical structures and reaction mechanisms.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS2/c15-10-9-8(7-4-2-1-3-5-7)6-17-11(9)14-12(16)13-10/h1-6H,(H2,13,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJLLIJKLJMQID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=S)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
294653-45-5 |
Source


|
| Record name | 5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-naphthamide](/img/structure/B2408076.png)


![Tert-butyl N-(2-oxo-2lambda6-thia-6-azaspiro[3.3]heptan-2-ylidene)carbamate;oxalic acid](/img/structure/B2408080.png)
![Methyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate](/img/structure/B2408083.png)
![2,2-Dioxo-3,3a,4,5,7,7a-hexahydro-1H-thieno[3,4-c]pyridin-6-one](/img/structure/B2408086.png)
![3-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methylpyridazine](/img/structure/B2408087.png)
![1-[4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2408088.png)
![5-(3-fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2408089.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2408092.png)



